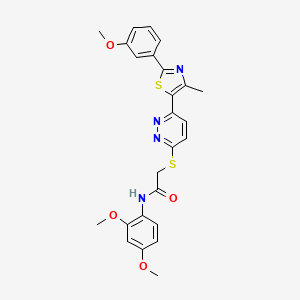

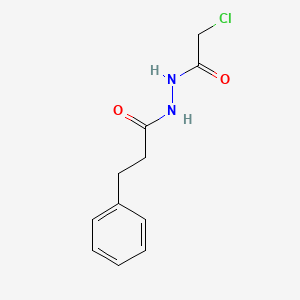

N'-(Chloroacetyl)-3-phenylpropanohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N’-(Chloroacetyl)-3-phenylpropanohydrazide” is a complex organic compound. It likely contains a phenylpropanohydrazide group, which is a type of organic compound containing a hydrazide group attached to a phenylpropanoic acid . The “chloroacetyl” part suggests the presence of a chloroacetyl group, which is derived from chloroacetic acid .

Synthesis Analysis

While specific synthesis methods for “N’-(Chloroacetyl)-3-phenylpropanohydrazide” are not available, chloroacetyl chloride, a possible precursor, can be produced by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene . The reaction of chloroacetyl chloride with amines or anilines could potentially yield a compound like "N’-(Chloroacetyl)-3-phenylpropanohydrazide" .Chemical Reactions Analysis

Chloroacetyl chloride, a potential component of “N’-(Chloroacetyl)-3-phenylpropanohydrazide”, is bifunctional. It can easily form esters and amides, while the other end of the molecule is able to form other linkages, e.g., with amines .Scientific Research Applications

Versatility in Medicinal Chemistry

The compound N'-(Chloroacetyl)-3-phenylpropanohydrazide seems to be related to the class of phenylpiperazine derivatives, which are known for their versatility and wide applications in medicinal chemistry. Phenylpiperazine derivatives, including those structurally related to this compound, have been instrumental in developing treatments for central nervous system disorders and other therapeutic areas. Their pharmacokinetic and pharmacodynamic properties can be significantly improved by modulating the basicity and substitution patterns, suggesting the potential for diverse applications of this scaffold in medicinal chemistry (Maia, Tesch, & Fraga, 2012).

Polyphenol Therapeutic Roles

The compound might also be related to or used in conjunction with compounds like Chlorogenic Acid (CGA), which is known for its multiple therapeutic roles. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. It plays a crucial role in modulating lipid metabolism and glucose, showing promise in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Environmental Impact of Related Compounds

Compounds structurally related to this compound, like chlorpropham, have raised concerns due to their environmental impact and potential toxicity. Studies have explored their degradation rates and environmental partitioning, highlighting the need for a comprehensive understanding of their behavior and impact in environmental settings (Smith & Bucher, 2012).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds similar to “N’-(Chloroacetyl)-3-phenylpropanohydrazide” often target enzymes or receptors in the body. The specific target would depend on the structure of the compound and its functional groups .

Mode of Action

The compound might interact with its targets through covalent binding, where the compound forms a chemical bond with its target, altering its function . The chloroacetyl group could potentially react with nucleophilic sites on the target molecule .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its specific target. For example, if it targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its solubility, stability, and size could influence how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. It could potentially inhibit or activate certain cellular processes, leading to various physiological effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name |

N'-(2-chloroacetyl)-3-phenylpropanehydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-8-11(16)14-13-10(15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJUAUOATRAECL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2535304.png)

![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2535305.png)

![Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate](/img/structure/B2535312.png)

![4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B2535314.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2535319.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2535321.png)